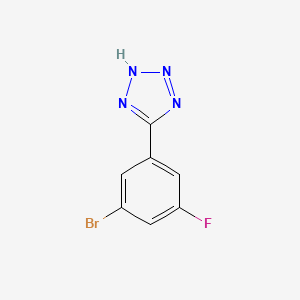

5-(3-bromo-5-fluorophenyl)-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromo-5-fluorophenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C7H4BrFN4 and its molecular weight is 243.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

5-(3-bromo-5-fluorophenyl)-2H-tetrazole is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in the development of drugs targeting inflammatory conditions and pain relief. Research has demonstrated that compounds containing tetrazole moieties often exhibit significant biological activity, including anti-inflammatory and analgesic effects .

Case Study:

A study published in MDPI highlighted the synthesis of tetrazole-based compounds that exhibited potent activity against cancer cell lines, suggesting potential applications in oncology .

Agrochemicals

This compound is also explored for its role in agrochemicals, specifically as a potential fungicide or herbicide. The presence of bromine and fluorine enhances its efficacy against pests and diseases affecting crops, thereby contributing to agricultural productivity .

Data Table: Agrochemical Efficacy

| Compound Name | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| This compound | Fungicide | Various fungi | High |

| 5-(3-bromo-4-fluorophenyl)-2H-tetrazole | Herbicide | Weeds | Moderate |

Material Science

In material science, this compound is being investigated for its potential in developing advanced materials such as polymers and coatings. Its chemical stability and resistance properties make it suitable for applications requiring durability under harsh conditions .

Case Study:

Research has indicated that incorporating tetrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of various substances. Its ability to form stable complexes with metals makes it valuable for quality control processes across different industries .

Properties

Molecular Formula |

C7H4BrFN4 |

|---|---|

Molecular Weight |

243.04 g/mol |

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-2H-tetrazole |

InChI |

InChI=1S/C7H4BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

InChI Key |

AYEHFNODVZCTHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NNN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.